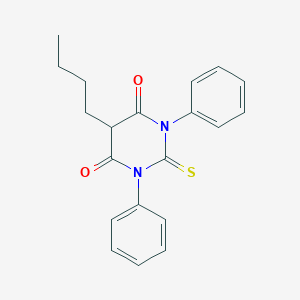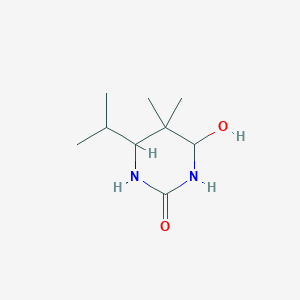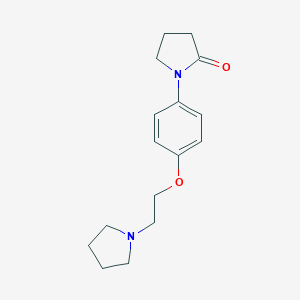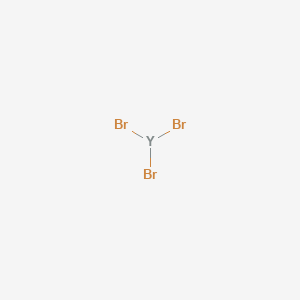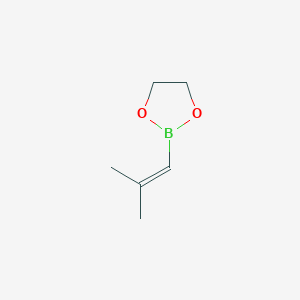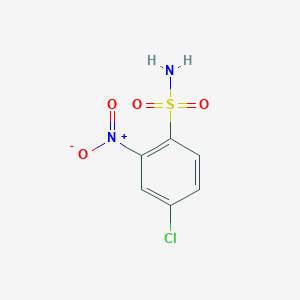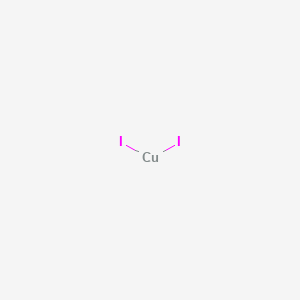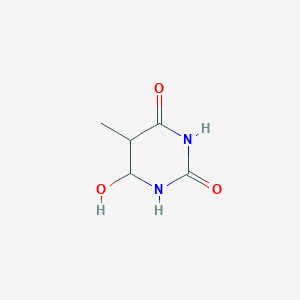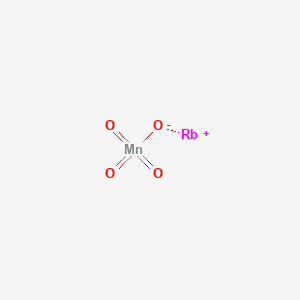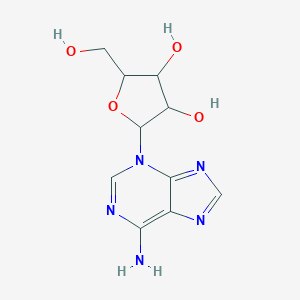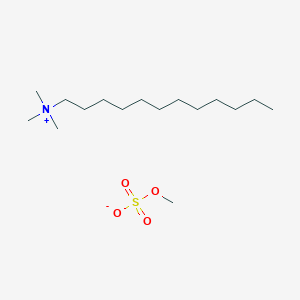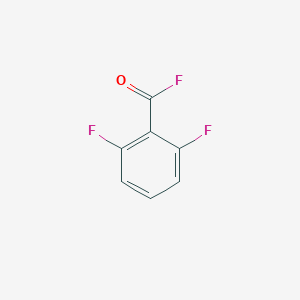
2,6-Difluorobenzoyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Difluorobenzoyl fluoride is a chemical compound used in various scientific research applications. It is a fluorinated derivative of benzoyl fluoride and is known for its unique properties that make it useful in several fields of research.
Wirkmechanismus
The mechanism of action of 2,6-Difluorobenzoyl fluoride involves the fluorination of various functional groups, including alcohols, amines, and carboxylic acids. The fluorination reaction is highly selective and occurs under mild conditions.
Biochemische Und Physiologische Effekte
2,6-Difluorobenzoyl fluoride has been shown to have minimal biochemical and physiological effects. It is not known to be toxic or carcinogenic, and there are no reported side effects associated with its use.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2,6-Difluorobenzoyl fluoride in lab experiments include its high selectivity, mild reaction conditions, and ease of use. However, the limitations include its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the use of 2,6-Difluorobenzoyl fluoride in scientific research, including:
1. Development of new fluorinating reagents with improved selectivity and efficiency.
2. Use of 2,6-Difluorobenzoyl fluoride in the synthesis of new fluorinated materials for various applications.
3. Investigation of the mechanism of action of 2,6-Difluorobenzoyl fluoride for the development of new fluorinating agents.
4. Use of 2,6-Difluorobenzoyl fluoride in the synthesis of new drugs and pharmaceuticals.
Conclusion:
2,6-Difluorobenzoyl fluoride is a useful compound in various scientific research applications. Its unique properties make it an excellent fluorinating reagent for the synthesis of various fluorinated compounds. While there are limitations to its use, the future directions for research suggest that it will continue to be an important compound in scientific research.
Synthesemethoden
The synthesis of 2,6-Difluorobenzoyl fluoride involves the reaction of 2,6-difluoroaniline with benzoyl fluoride in the presence of a catalyst. The reaction takes place at room temperature and yields a white crystalline solid. The purity of the compound can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
2,6-Difluorobenzoyl fluoride has been used in various scientific research applications, including:
1. Synthesis of fluorinated compounds: It is used as a fluorinating reagent in the synthesis of various fluorinated compounds.
2. Medicinal chemistry: It is used in the development of new drugs and pharmaceuticals.
3. Biological research: It is used in the labeling of proteins and peptides for biological research.
4. Materials science: It is used in the synthesis of fluorinated materials for various applications.
Eigenschaften
CAS-Nummer |
13656-41-2 |
|---|---|
Produktname |
2,6-Difluorobenzoyl fluoride |
Molekularformel |
C7H3F3O |
Molekulargewicht |
160.09 g/mol |
IUPAC-Name |
2,6-difluorobenzoyl fluoride |
InChI |
InChI=1S/C7H3F3O/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H |
InChI-Schlüssel |
VCOZBIRNAKCGEP-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)F)C(=O)F)F |
Kanonische SMILES |
C1=CC(=C(C(=C1)F)C(=O)F)F |
Synonyme |
Benzoyl fluoride, 2,6-difluoro- (8CI,9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



